Product packaging for 4-(Dimethylamino)-2-nitrobenzaldehyde(Cat. No.:CAS No. 56670-20-3)

4-(Dimethylamino)-2-nitrobenzaldehyde

Cat. No.: B1296337
CAS No.: 56670-20-3
M. Wt: 194.19 g/mol
InChI Key: DHLFXZQEAWYQLC-UHFFFAOYSA-N
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Description

Contextual Significance in Organic Chemistry

The significance of 4-(Dimethylamino)-2-nitrobenzaldehyde in organic chemistry lies in its role as a versatile synthetic precursor. Substituted benzaldehydes are fundamental reactants for synthesizing a wide array of new compounds. wisdomlib.org The presence of multiple functional groups on the benzene (B151609) ring allows for selective chemical modifications.

The aldehyde group is particularly reactive, readily participating in condensation reactions to form products like Schiff bases and hydrazones. globalresearchonline.netresearchgate.net For instance, the related compound p-dimethylaminobenzaldehyde is widely used to synthesize Schiff bases, which are important in the development of coordination chemistry and materials science. globalresearchonline.net The nitro group is a strong electron-withdrawing group that can influence the reactivity of the aromatic ring and the aldehyde. Furthermore, the nitro group itself can be chemically reduced to an amino group, opening up pathways to synthesize various heterocyclic compounds and other complex nitrogen-containing molecules, which are prevalent in pharmaceuticals. frontiersin.org

The dimethylamino group, being a strong electron-donating group, also modulates the electronic properties of the molecule, affecting its reactivity and spectroscopic characteristics. Research has shown that this compound can be used as a starting material to synthesize other substituted benzaldehydes, such as 5-chloro-4-(dimethylamino)-2-nitrobenzaldehyde and 3-chloro-4-(dimethylamino)-2-nitrobenzaldehyde, demonstrating its utility as a foundational building block for creating a library of substituted aromatic compounds.

Historical Perspectives on Related Benzaldehyde (B42025) Derivatives

The study of benzaldehyde and its derivatives has a rich history that is foundational to modern organic chemistry. Benzaldehyde, the parent compound, was first isolated from bitter almonds in 1803. wikipedia.orgbritannica.com Its synthesis in 1832 by Friedrich Wöhler and Justus von Liebig, and their subsequent investigation into its reactions, contributed significantly to the development of structural theory in organic chemistry. wikipedia.orgbritannica.com Commercial production of benzaldehyde began around 1900, driven by its use as a precursor for dyes, flavorings, and other chemicals. foreverest.net

Within the family of substituted benzaldehydes, p-dimethylaminobenzaldehyde (DMAB) holds a particularly notable place in history. It is the primary component of "Ehrlich's reagent," named after the Nobel laureate Paul Ehrlich. handwiki.orgnih.gov In the early 20th century, Ehrlich, a pioneer in hematology, immunology, and chemotherapy, developed this reagent for use in diagnostic tests. sciencehistory.orgwikipedia.org Ehrlich's work demonstrated the utility of specific chemical reagents in medical diagnostics, such as distinguishing typhoid from simple diarrhea and identifying urobilinogen (B88839) in urine. handwiki.orggpnotebook.com His research laid the groundwork for chemotherapy and the concept of a "magic bullet"—a compound that could selectively target disease-causing agents. sciencehistory.orgnih.gov

The development and application of nitro-substituted benzaldehydes also have historical roots in the chemical industry, particularly in the synthesis of dyes and pharmaceuticals where the nitro group serves as a key synthetic handle. mdpi.com The historical importance of these related derivatives provides the context for understanding the potential applications and research directions for more complex structures like this compound.

Scope and Research Objectives for Advanced Studies

Advanced studies involving this compound and its analogues span multiple disciplines, including medicinal chemistry, materials science, and analytical chemistry. The primary research objective is to leverage its unique chemical structure to create novel molecules with enhanced functionalities.

Table 2: Examples of Research Objectives for Benzaldehyde Derivatives

Research Area Objective Related Compound Example
Medicinal Chemistry Synthesis of α-aminophosphonates with anticancer activity. nih.gov 4-Hydroxybenzaldehyde
Medicinal Chemistry Development of aldehyde dehydrogenase (ALDH) inhibitors for cancer therapy. researchgate.net 4-(Diethylamino)benzaldehyde (B91989)
Materials Science Creation of hydrazone derivatives as corrosion inhibitors for mild steel. researchgate.net 4-(Dimethylamino)benzaldehyde (B131446)
Materials Science Synthesis of functionalized ionic liquids for use as specialized solvents or intermediates. researchgate.netresearchgate.net Benzaldehyde-functionalized alkyl bromides
Analytical Chemistry Development of chemical actinometers for drug photostability testing. nih.gov 2-Nitrobenzaldehyde (B1664092)

| Organic Synthesis | Use as a building block for conjugated 4-pyrone derivatives with fluorescent properties. mdpi.com | 2,6-Dimethyl-4-pyrone |

In medicinal chemistry, research is focused on synthesizing new biologically active compounds. For example, studies on analogues like 4-(diethylamino)benzaldehyde aim to develop selective inhibitors of aldehyde dehydrogenase (ALDH), an enzyme family overexpressed in various cancers. researchgate.net Similarly, other benzaldehyde derivatives are used to create α-aminophosphonates, which have been investigated for their anticancer properties. nih.gov

In materials science, the objective is to create new functional materials. Derivatives of 4-(dimethylamino)benzaldehyde have been used to prepare hydrazones that act as effective corrosion inhibitors for steel in acidic environments. researchgate.net Other research explores the incorporation of benzaldehyde moieties into ionic liquids and polymers to create materials with novel fluorescent or reactive properties. researchgate.netscielo.br

In analytical chemistry and photochemistry, related compounds like 2-nitrobenzaldehyde are studied for their photochemical properties and used to develop chemical actinometers for measuring light dosage in drug photostability tests. nih.gov The spectroscopic properties of derivatives are also a subject of study, with researchers characterizing new compounds using FT-IR, NMR, and UV-Visible spectroscopy to understand their electronic structure and potential as analytical reagents. researchgate.net The overarching goal of this research is to harness the synthetic versatility of substituted benzaldehydes like this compound to address challenges in medicine, industry, and science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O3 B1296337 4-(Dimethylamino)-2-nitrobenzaldehyde CAS No. 56670-20-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(dimethylamino)-2-nitrobenzaldehyde
Source PubChem
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InChI

InChI=1S/C9H10N2O3/c1-10(2)8-4-3-7(6-12)9(5-8)11(13)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLFXZQEAWYQLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10303079
Record name 4-Dimethylamino-2-nitrobenzaldehyde
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Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56670-20-3
Record name 56670-20-3
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Record name 4-Dimethylamino-2-nitrobenzaldehyde
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Record name 4-Dimethylamino-2-nitrobenzaldehyde
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Synthetic Methodologies and Strategies

Established Synthetic Pathways to 4-(Dimethylamino)-2-nitrobenzaldehyde

The preparation of this compound typically involves a two-step process: the nitration of an appropriate aniline (B41778) derivative followed by the introduction of the aldehyde group.

Conventional Synthetic Approaches

A common route to this compound begins with the nitration of N,N-dimethylaniline. Due to the strong activating and ortho-, para-directing nature of the dimethylamino group, direct nitration can lead to a mixture of isomers and oxidation products. In a strongly acidic medium, the dimethylamino group is protonated, forming an anilinium ion which is a meta-directing group. This can result in the formation of the meta-nitro product. ncert.nic.instackexchange.com Therefore, a more controlled approach often involves the initial synthesis of N,N-dimethyl-3-nitroaniline.

One plausible subsequent step is the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic compounds. wikipedia.orgijpcbs.comchemistrysteps.com This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). wikipedia.org The electrophilic Vilsmeier reagent then attacks the aromatic ring, leading to the introduction of a formyl group. For N,N-dimethyl-3-nitroaniline, the dimethylamino group directs the electrophilic substitution to the ortho and para positions. The formylation is expected to occur at the position ortho to the dimethylamino group and para to the nitro group, yielding this compound.

An alternative conceptual pathway involves starting with 4-(dimethylamino)benzaldehyde (B131446) and introducing the nitro group at the 2-position. However, this approach is challenging due to the directing effects of the existing substituents. The powerful electron-donating dimethylamino group and the electron-withdrawing aldehyde group would likely lead to a complex mixture of nitrated products.

Another potential, though less direct, route could involve the synthesis of 4-(dimethylamino)-2-nitrotoluene as an intermediate. This intermediate could then be oxidized to the corresponding aldehyde. Catalytic side-chain oxidation of nitrotoluenes to nitrobenzaldehydes has been studied, with catalysts such as manganese sulfate (B86663) showing effectiveness for the oxidation of 2-nitrotoluene (B74249) to 2-nitrobenzaldehyde (B1664092). epa.gov Similar catalytic systems could potentially be adapted for the oxidation of 4-(dimethylamino)-2-nitrotoluene.

Optimized Reaction Conditions and Parameters

For the nitration of N,N-dimethylaniline, careful control of temperature and the nitrating agent is crucial to maximize the yield of the desired mono-nitro product and to control the isomeric ratio. A detailed procedure for the mono-nitration of dimethylaniline to produce 3- and 4-nitro-dimethylanilines involves using a mixture of nitric acid and a large excess of sulfuric acid at low temperatures to act as a heat sink and control the exothermic reaction. sciencemadness.org

In the Vilsmeier-Haack reaction, the ratio of the substrate to the Vilsmeier reagent (POCl₃/DMF) and the reaction temperature are key parameters that influence the reaction's efficiency. numberanalytics.com The reaction is typically carried out at low temperatures initially, followed by heating to complete the formylation.

For the oxidation of a potential 4-(dimethylamino)-2-nitrotoluene intermediate, reaction conditions such as the choice of catalyst, oxidant (e.g., oxygen or hydrogen peroxide), solvent, temperature, and pressure would need to be optimized to achieve high conversion and selectivity for the aldehyde product. epa.govudel.eduresearchgate.net

Synthesis of Substituted this compound Derivatives

The aromatic ring of this compound is amenable to further substitution, allowing for the synthesis of a variety of derivatives with potentially interesting chemical and physical properties.

Halogenation and Other Substitutions

Halogenation, particularly chlorination, is a common modification. The introduction of chlorine atoms onto the aromatic ring can be achieved using various chlorinating agents. The positions of substitution are dictated by the directing effects of the existing dimethylamino, nitro, and aldehyde groups.

Synthesis of Chloro-Substituted Analogs

This compound is a known precursor for the synthesis of its chloro-substituted analogs. Specifically, it can be used to prepare 5-chloro-4-(dimethylamino)-2-nitrobenzaldehyde and 3-chloro-4-(dimethylamino)-2-nitrobenzaldehyde.

The chlorination can be carried out using reagents such as N-chlorosuccinimide (NCS). The reaction conditions, including the solvent and temperature, would be optimized to favor the formation of the desired monochlorinated or dichlorinated products.

Green Chemistry Approaches in Synthesis

Efforts to develop more environmentally friendly synthetic methods are ongoing in organic chemistry. For the synthesis of compounds like this compound, green chemistry principles can be applied to various stages of the process.

For the nitration step, solvent-free conditions or the use of solid-supported catalysts are being explored to reduce the use of hazardous acids and organic solvents. researchgate.net

In the formylation step, alternative, less hazardous formylating agents and catalytic methods are of interest. For instance, the use of formic acid with recyclable catalysts presents a greener alternative to traditional Vilsmeier-Haack conditions. researchgate.netrsc.org

For the oxidation of a potential methyl-substituted precursor, the use of clean oxidants like molecular oxygen or hydrogen peroxide, coupled with efficient and recyclable catalysts, aligns with green chemistry principles. researchgate.netgoogle.comresearchgate.net The development of catalytic systems that operate under mild conditions (lower temperature and pressure) and in greener solvents (like water or ionic liquids) is a key area of research. rsc.org

Advanced Synthetic Techniques and Catalysis

The synthesis of this compound and its analogues can be significantly enhanced through the application of advanced synthetic methodologies. These techniques offer improvements in reaction times, yields, and environmental impact compared to traditional methods. This section explores the use of microwave irradiation, photoswitchable catalysis, and palladium-catalyzed cross-coupling reactions in the context of synthesizing these valuable chemical compounds.

Microwave Irradiation Assistance in Condensation Reactions

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including condensation reactions crucial for the synthesis of various aromatic aldehydes and their derivatives. researchgate.netorganic-chemistry.org Unlike conventional heating which relies on conduction and convection, microwave irradiation directly heats the reaction mixture by interacting with polar molecules, leading to rapid and uniform heating. acs.orgorganic-chemistry.org This efficient energy transfer can dramatically reduce reaction times, often from hours to minutes, and improve product yields by minimizing the formation of side products. organic-chemistry.orgresearchgate.net

The primary mechanisms of microwave heating are dipolar polarization and ionic conduction. acs.orglibretexts.org Polar molecules in the reaction mixture, such as reactants and solvents, continuously attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction and, consequently, heat. organic-chemistry.org If ions are present, they will migrate in the electric field, and the resulting collisions also contribute to the heating of the medium. libretexts.org

The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene (B1212753) compound, is particularly amenable to microwave assistance. acs.orggold-chemistry.org Numerous studies have demonstrated the efficacy of this technique for the synthesis of a variety of substituted alkenes from aromatic aldehydes. These reactions are often carried out under solvent-free conditions or with minimal solvent, adhering to the principles of green chemistry. organic-chemistry.orgresearchgate.net Catalysts such as ammonium (B1175870) acetate (B1210297) or amine-functionalized metal-organic frameworks can be employed to facilitate the reaction under microwave irradiation. organic-chemistry.orgacs.org

The following table summarizes the results of microwave-assisted Knoevenagel condensation for a variety of substituted aromatic aldehydes, illustrating the significant reduction in reaction time and high yields achievable with this method.

Aromatic AldehydeActive Methylene CompoundCatalyst/ConditionsTimeYield (%)Reference
Benzaldehyde (B42025)Malononitrile (B47326)Ammonium formate, solvent-free1.5 min92 researchgate.net
4-ChlorobenzaldehydeEthyl cyanoacetateAmmonium acetate, solvent-free50 sec95 organic-chemistry.org
4-MethoxybenzaldehydeMalononitrileAmmonium formate, solvent-free1 min95 researchgate.net
4-Nitrobenzaldehyde (B150856)Ethyl cyanoacetateAmmonium formate, solvent-free0.75 min94 researchgate.net
VanillinMalonic acidPiperidine, DMF30 min92 (conversion) rug.nl

Photoswitchable Catalysis in Related Systems

Photoswitchable catalysis represents a sophisticated strategy for controlling chemical reactions with external light stimuli. thieme-connect.com This approach utilizes catalysts that can be reversibly switched between two or more states with distinct catalytic activities by irradiation with different wavelengths of light. thieme-connect.com This temporal and spatial control over a reaction can lead to the development of highly selective and efficient synthetic processes.

The core of a photoswitchable catalyst is a molecular photoswitch, a chromophore that undergoes a reversible photochemical transformation. thieme-connect.com Common examples of molecular photoswitches include azobenzenes, spiropyrans, and diarylethenes. When incorporated into a catalyst's structure, the photoisomerization of the switch can alter the catalyst's steric or electronic properties, thereby modulating its activity. thieme-connect.com

For instance, azobenzene (B91143) derivatives, which can be switched between their trans and cis isomers using UV and visible light, have been integrated into catalyst designs. The significant geometric change between the two isomers can be used to control the accessibility of the catalytic active site. An example of this concept was demonstrated in the Baylis-Hillman reaction of 3-phenylpropanal (B7769412) and 2-cyclopenten-1-one, where a catalyst containing an azobenzene moiety showed different catalytic efficiencies for its E and Z isomers upon light exposure. thieme-connect.com

While the direct application of photoswitchable catalysis to the synthesis of this compound has not been extensively reported, the principles are broadly applicable to the synthesis of its analogues and other fine chemicals. The ability to turn a catalyst "on" or "off" with light could enable precise control over the formation of specific isomers or prevent the degradation of sensitive products. This methodology is a frontier in catalysis, offering potential for creating more efficient and selective synthetic routes for complex aromatic compounds. researchgate.netgold-chemistry.org

Palladium-Catalyzed Cross-Coupling Reactions for Analogues

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions provide versatile and efficient pathways for the synthesis of a wide array of substituted aromatic compounds, including analogues of this compound. Key examples of these powerful reactions include the Suzuki, Heck, and Sonogashira couplings.

The Suzuki reaction involves the cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium(0) complex. wikipedia.orgnih.gov This reaction is widely used for the synthesis of biaryls, styrenes, and polyolefins due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of boronic acids. nih.gov For the synthesis of benzaldehyde analogues, a suitably substituted aryl halide could be coupled with a formylphenylboronic acid, or vice versa, to introduce the aldehyde functionality onto a complex aromatic scaffold. thieme-connect.comresearchgate.net

The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction is a powerful method for the arylation of olefins. organic-chemistry.org While not directly forming a benzaldehyde, the Heck reaction can be used to synthesize precursors which can then be converted to the desired aldehyde. For example, coupling an aryl halide with an allyl alcohol can yield an enol that tautomerizes to an aldehyde. rsc.org

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper(I) complexes. organic-chemistry.orglibretexts.orggold-chemistry.org This reaction is a highly reliable method for the synthesis of aryl alkynes and conjugated enynes. gold-chemistry.org These products can serve as versatile intermediates for the synthesis of more complex benzaldehyde analogues. For example, the alkyne group can be subsequently hydrated to a methyl ketone or undergo other transformations to introduce the desired aldehyde functionality or other substituents.

The general utility of these cross-coupling reactions lies in their modularity, allowing for the connection of diverse molecular fragments to create a vast library of substituted benzaldehydes. A one-pot, two-step procedure involving the reduction of a Weinreb amide to a stable aluminum hemiaminal, followed by a palladium-catalyzed cross-coupling with an organometallic reagent, has been developed for the synthesis of various substituted benzaldehydes. researchgate.netacs.orgrug.nl This highlights the integration of classical organic reactions with modern catalytic methods to achieve challenging synthetic targets.

The following table provides a comparative overview of these three key palladium-catalyzed cross-coupling reactions.

ReactionCoupling PartnersCatalyst SystemTypical Product
Suzuki CouplingOrganoboron (e.g., boronic acid) + Organohalide/TriflatePd(0) complex, BaseBiaryl, Styrene, Polyolefin
Heck CouplingAlkene + Organohalide/TriflatePd catalyst, BaseSubstituted Alkene
Sonogashira CouplingTerminal Alkyne + Organohalide/TriflatePd complex, Cu(I) co-catalyst, BaseAryl Alkyne, Conjugated Enyne

Reactivity and Reaction Mechanisms

Electrophilicity of the Aldehyde Moiety

The aldehyde functional group is characterized by a carbonyl carbon that is inherently electrophilic due to the polarization of the carbon-oxygen double bond. In 4-(Dimethylamino)-2-nitrobenzaldehyde, this electrophilicity is modulated by the two substituents on the aromatic ring.

The nitro group (-NO₂) at the ortho position is a powerful electron-withdrawing group, acting through both inductive (-I) and resonance (-M) effects. It withdraws electron density from the benzene (B151609) ring and, by extension, from the aldehyde group. This withdrawal of electron density intensifies the partial positive charge on the carbonyl carbon, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack.

Conversely, the dimethylamino group (-N(CH₃)₂) at the para position is a strong electron-donating group, primarily through its resonance effect (+M). It donates electron density to the aromatic ring, which can be delocalized onto the aldehyde group. This donation of electron density tends to decrease the partial positive charge on the carbonyl carbon, thus reducing its electrophilicity.

Nucleophilic Reactivity at the Aldehyde Group

The electrophilic carbonyl carbon of this compound is a prime target for a variety of nucleophilic addition reactions. These reactions are fundamental to the synthesis of numerous derivatives.

The reaction of this compound with primary amines leads to the formation of Schiff bases, also known as imines. This condensation reaction is a classic example of nucleophilic addition to the carbonyl group followed by dehydration. The general mechanism involves the initial attack of the amine nucleophile on the electrophilic carbonyl carbon, forming a carbinolamine intermediate. This intermediate then undergoes acid or base-catalyzed dehydration to yield the stable imine product. nih.govijmcmed.org

While specific studies on this compound are not abundant, the synthesis of Schiff bases from related compounds like 4-nitrobenzaldehyde (B150856) and 4-dimethylaminobenzaldehyde is well-documented. nih.govscirp.org For instance, 4-nitrobenzaldehyde readily reacts with various amines to form the corresponding imines. nih.govijmcmed.org Similarly, 4-dimethylaminobenzaldehyde is also utilized in the synthesis of Schiff bases. scirp.org The presence of both activating and deactivating groups in the target molecule suggests that its reactivity in Schiff base formation would be a subject of interest for comparative studies.

Table 1: General Reaction Scheme for Schiff Base Formation

Reactant 1Reactant 2Product
This compoundPrimary Amine (R-NH₂)(E)-N-((4-(dimethylamino)-2-nitrophenyl)methylene)alkanamine

Note: This table represents a generalized reaction. Specific reaction conditions and yields would need to be determined experimentally.

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen to form an α,β-unsaturated ketone (a chalcone). wikipedia.org In this reaction, this compound would serve as the aromatic aldehyde.

The mechanism involves the deprotonation of the α-carbon of the ketone by a base to form an enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting aldol (B89426) addition product readily undergoes dehydration to yield the conjugated chalcone. The electronic nature of the substituents on the benzaldehyde (B42025) can influence the reaction rate and yield. nih.gov Electron-withdrawing groups on the benzaldehyde generally favor the reaction by increasing the electrophilicity of the carbonyl carbon. jocpr.com However, a strongly donating group might have the opposite effect. The specific outcome for this compound would depend on the balance of these electronic influences.

Table 2: General Reaction Scheme for Claisen-Schmidt Condensation

Reactant 1Reactant 2Product
This compoundKetone (e.g., Acetophenone)Chalcone derivative

Note: This table illustrates a general transformation. The feasibility and efficiency of this reaction with this compound would require experimental validation.

Hydrazones are formed through the condensation reaction of an aldehyde or ketone with hydrazine (B178648) or its derivatives. wikipedia.org The reaction mechanism is analogous to Schiff base formation, involving nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration. Hydrazones are a versatile class of compounds with various applications. The synthesis of hydrazones from 4-dimethylaminobenzaldehyde and other substituted benzaldehydes is a common practice in organic synthesis. ontosight.airesearchgate.net

The formation of an N-oxide from this compound is a less common reaction for aldehydes. N-oxides are typically formed by the oxidation of tertiary amines or nitrogen-containing heterocyclic compounds. Direct N-oxidation of the dimethylamino group in the presence of an aldehyde and a nitro group would require specific and carefully controlled reaction conditions to avoid side reactions. There is currently a lack of specific literature describing the N-oxide formation of this particular compound.

Table 3: General Reaction Scheme for Hydrazone Formation

Reactant 1Reactant 2Product
This compoundHydrazine derivative (R-NH-NH₂)Hydrazone derivative

Note: This table outlines a general reaction pathway. Specific details would depend on the chosen hydrazine derivative and reaction conditions.

Influence of Substituents on Reactivity

The nature and position of substituents on the aromatic ring play a crucial role in determining the reactivity of the aldehyde group in this compound.

The dimethylamino group at the para-position exerts a strong electron-donating effect (+M effect), which significantly influences the electronic properties of the molecule. This effect increases the electron density of the benzene ring and can delocalize this density onto the aldehyde group. researchgate.net

This electron donation has several consequences for reactivity:

Decreased Electrophilicity: By pushing electron density towards the carbonyl carbon, the dimethylamino group reduces its partial positive charge, making it less attractive to nucleophiles. This deactivating effect can slow down the rate of nucleophilic addition reactions. nih.gov

The powerful electron-donating ability of the para-dimethylamino group is a key factor that must be considered when predicting the outcome of reactions involving the aldehyde functionality of this compound. researchgate.net The interplay between this deactivating effect and the activating effect of the ortho-nitro group makes this molecule a subject of interest for studies on substituent effects in chemical reactions. nih.gov

Electron-Withdrawing Effects of the Nitro Group

The reactivity of this compound is significantly influenced by the electronic properties of its substituents on the benzene ring. The nitro group (-NO₂) at position 2 is a potent electron-withdrawing group. This effect stems from a combination of the inductive effect and the resonance effect. brainly.com

The inductive effect arises from the high electronegativity of the nitrogen and oxygen atoms in the nitro group, which pulls electron density away from the aromatic ring through the sigma bonds. brainly.com This withdrawal of electron density deactivates the ring, particularly at the ortho and para positions relative to the nitro group. The resonance effect further delocalizes electrons from the ring onto the nitro group, creating resonance structures with a positive charge on the aromatic ring. This strong electron-withdrawing nature enhances the electrophilicity of the carbonyl carbon of the aldehyde group, making it more susceptible to nucleophilic attack. mdpi.com This increased reactivity is a key factor in the condensation reactions and other nucleophilic additions that this compound undergoes.

Investigating Specific Reaction Pathways

Hemiaminal-Aldehyde Interchange Reactions

The reaction of aldehydes with primary or secondary amines is a fundamental step in the formation of Schiff bases and related compounds. The initial product of this nucleophilic addition is a tetrahedral intermediate known as a hemiaminal. mdpi.com In the case of this compound, the reaction with an amine first yields a corresponding hemiaminal.

Studies on similar aromatic aldehydes, such as 2-nitrobenzaldehyde (B1664092), have shown that stable hemiaminals can be formed, particularly with amines like 4-amino-3,5-dimethyl-1,2,4-triazole. researchgate.net The stability of these hemiaminals is influenced by several factors, including the electronic effects of the substituents on the aldehyde. Electron-withdrawing groups, like the nitro group, are known to favor the formation of stable hemiaminals. researchgate.net

A key aspect of hemiaminal chemistry is the reversibility of their formation, which can lead to hemiaminal-aldehyde interchange reactions. mdpi.comresearchgate.net This process involves the disintegration of a hemiaminal back into its constituent aldehyde and amine, which can then react with a different aldehyde or amine present in the reaction mixture. For instance, if a hemiaminal derived from this compound is in a solution containing a different aromatic aldehyde, an equilibrium can be established, leading to the formation of a new hemiaminal. researchgate.net This metathesis reaction proceeds through the dissociation of the initial hemiaminal, followed by the reaction of the liberated amine with the second aldehyde. researchgate.net The position of the equilibrium is dependent on the relative electrophilicity of the aldehydes and the stability of the respective hemiaminals.

The conditions of the reaction also play a critical role. The formation and stability of hemiaminals are sensitive to the solvent, temperature, and concentration of reactants. mdpi.comresearchgate.net For example, studies with 2-nitrobenzaldehyde show a higher yield of hemiaminal in apolar aprotic solvents compared to polar media, where the equilibrium tends to shift towards the formation of the Schiff base. mdpi.com

Table 1: Factors Influencing Hemiaminal Stability and Interchange Reactions

Factor Influence on Hemiaminal Stability and Interchange
Electron-Withdrawing Groups (e.g., -NO₂) on Aldehyde Generally stabilize the hemiaminal intermediate. researchgate.net
Solvent Polarity Apolar aprotic solvents favor hemiaminal formation, while polar solvents can shift the equilibrium toward Schiff base formation. mdpi.com
Temperature An increase in temperature often favors the endothermic formation of the Schiff base over the exothermic formation of the hemiaminal. researchgate.net
Reactant Concentration The molar ratio of aldehyde to amine can influence the yield of the hemiaminal product. researchgate.net

Side Reactions and Product Selectivity in Condensations

For instance, in an aldol-type condensation with a ketone like acetone, the primary products are the aldol addition product and its subsequent dehydrated α,β-unsaturated ketone. researchgate.net However, the reaction conditions and the reactivity of the aldehyde can lead to other outcomes. Given the high electrophilicity of the carbonyl carbon in this compound, it reacts readily. However, self-condensation of the ketone partner or multiple additions can occur.

One potential side reaction is the Cannizzaro reaction, although this typically requires strongly basic conditions and is more common for aldehydes lacking α-hydrogens. Since this compound has no α-hydrogens, it could potentially undergo a crossed Cannizzaro reaction with another aldehyde under specific conditions, leading to a mixture of alcohol and carboxylic acid products.

In reactions involving active methylene (B1212753) compounds (e.g., malononitrile (B47326) in Knoevenagel condensations), the high reactivity of nitro-substituted benzaldehydes generally leads to high yields of the desired condensed product. researchgate.net However, side reactions can include Michael additions to the α,β-unsaturated product if a suitable nucleophile is present. The selectivity for the desired condensation product over potential side products is often controlled by the choice of catalyst, solvent, and reaction temperature. researchgate.net The electron-withdrawing nitro group and the electron-donating dimethylamino group can also influence the stability of intermediates and transition states, thereby affecting the reaction pathways and the distribution of products.

Table 2: Potential Side Products in Condensation Reactions of this compound

Reaction Type Reactant Partner Desired Product Potential Side Product(s)
Aldol Condensation Acetone 4-(4-(Dimethylamino)-2-nitrophenyl)-3-buten-2-one Di-condensation product (reaction at both methyl groups of acetone) researchgate.net
Knoevenagel Condensation Malononitrile (4-(Dimethylamino)-2-nitrobenzylidene)malononitrile Michael addition products if other nucleophiles are present.
Reaction with Amines Primary Amine Schiff Base (Imine) Stable hemiaminal intermediate which may not fully convert. mdpi.com

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance Spectroscopy

Comprehensive ¹H and ¹³C NMR spectral analyses are fundamental for the structural elucidation of organic molecules. For 4-(Dimethylamino)-2-nitrobenzaldehyde, such analyses would provide critical information about the electronic environment of each proton and carbon atom.

A detailed ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the aldehyde proton, and the methyl protons of the dimethylamino group. The chemical shifts and splitting patterns of the aromatic protons would be particularly informative, revealing the electronic effects of the electron-donating dimethylamino group and the electron-withdrawing nitro and aldehyde groups. However, specific, experimentally determined data on these chemical shifts and coupling constants are not available in published literature.

Similarly, a ¹³C NMR spectrum would identify the chemical shifts of all nine carbon atoms in the molecule, including the carbonyl carbon of the aldehyde, the aromatic carbons, and the methyl carbons. The positions of these signals would offer further insight into the electron distribution within the molecule. As with the ¹H NMR data, experimentally verified ¹³C NMR spectral data for this compound is not currently documented in accessible scientific resources.

The interaction between the electron-donating dimethylamino group and the electron-withdrawing nitro and aldehyde groups through the benzene (B151609) ring would lead to significant conjugation effects. These effects would be observable in the NMR spectra, influencing the chemical shifts of the aromatic protons and carbons. A detailed study of these shifts could quantify the extent of this electronic communication. Unfortunately, no specific NMR-based investigations into these conjugation effects for this compound have been reported.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, is essential for identifying the functional groups present in a molecule and probing their vibrational dynamics.

An FT-IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the C=O stretching of the aldehyde, the N-O stretching of the nitro group, the C-N stretching of the dimethylamino group, and various vibrations of the substituted aromatic ring. While the general regions for these absorptions can be predicted, precise, experimentally measured frequencies and their assignments for this specific compound are absent from the literature.

Electronic Spectroscopy

UV-Visible spectroscopy of this compound reveals important information about its electronic structure. The spectrum is dominated by the presence of a strong electron-donating group (the dimethylamino group, -N(CH₃)₂) and two electron-withdrawing groups (the nitro group, -NO₂, and the aldehyde group, -CHO) attached to the benzene ring. This arrangement facilitates significant intramolecular charge-transfer (ICT) upon electronic excitation.

The absorption spectrum is expected to show distinct bands corresponding to different electronic transitions. nih.gov

π→π* transitions: These are typically high-intensity absorptions associated with the aromatic system. For nitrobenzaldehydes, strong absorptions are observed around 250 nm. nih.gov

n→π* transitions: These are lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the oxygen atoms of the nitro and aldehyde groups, or the nitrogen of the amino group) to an anti-bonding π* orbital. These transitions typically occur at longer wavelengths, around 350 nm for nitrobenzaldehydes. nih.gov

The combination of the powerful donor -N(CH₃)₂ group and the acceptor -NO₂ group leads to a strong ICT band that is highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism . researchgate.netwikipedia.org In polar solvents, the charge-separated excited state is stabilized more than the ground state, typically resulting in a bathochromic (red) shift of the absorption maximum. wikipedia.org This property makes the compound and similar structures interesting for applications as solvent polarity probes. nih.gov

Expected Electronic Transitions for this compound
Approximate Wavelength (λ_max)Transition TypeAssociated Functional Groups
~250 nmπ→πAromatic ring, nitro group
>350 nmn→π and Intramolecular Charge-Transfer (ICT)-NO₂, -CHO, -N(CH₃)₂

X-ray Crystallography and Solid-State Structure

Determination of Crystal Structure and Molecular Conformation

This section would report the precise crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions (a, b, c, α, β, γ) as determined by single-crystal X-ray diffraction. It would also describe the conformation of the molecule, including the planarity of the benzene ring and the torsion angles of the dimethylamino, nitro, and aldehyde functional groups relative to the ring. This data would reveal any twisting or out-of-plane arrangements of these substituents.

Analysis of Intermolecular Interactions: Hydrogen Bonding, π-π Stacking, C-H···π Interactions

In the absence of strong hydrogen bond donors, the crystal packing of this compound would likely be stabilized by weaker interactions. A detailed analysis would identify and quantify these, such as:

Weak Hydrogen Bonding: C–H···O interactions, where hydrogen atoms from the methyl groups or the aromatic ring interact with oxygen atoms of the nitro or aldehyde groups on neighboring molecules.

π-π Stacking: Interactions between the electron-rich aromatic rings of adjacent molecules, which would be characterized by the centroid-to-centroid distance and the slip angle between the rings.

C-H···π Interactions: The interaction of hydrogen atoms with the π-system of the aromatic ring of a nearby molecule.

Without experimental data, the presence and geometric parameters of these interactions cannot be confirmed.

Hirshfeld Surface Analysis and Fingerprint Plots

This computational technique provides a visual and quantitative summary of all intermolecular interactions within the crystal. A Hirshfeld surface analysis for this compound would:

Map properties like dnorm (normalized contact distance) onto the molecular surface to highlight regions of close intermolecular contact. Red spots on the dnorm map would indicate contacts shorter than the van der Waals radii, signifying key interactions like hydrogen bonds.

As no crystallographic information file (CIF) is available for this compound, this analysis cannot be performed.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a preferred method for calculating the properties of molecules due to its favorable balance of accuracy and computational cost. A full DFT study on 4-(Dimethylamino)-2-nitrobenzaldehyde would provide foundational data on its structural and electronic nature.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the molecule's atoms, known as geometry optimization. This process finds the lowest energy structure on the potential energy surface. For this compound, this would involve analyzing the planarity of the benzene (B151609) ring and the orientations of the dimethylamino, nitro, and aldehyde functional groups. Conformational analysis would explore various rotational isomers (conformers) to identify the global energy minimum and understand the energy barriers between different stable conformations.

Electronic Structure Analysis

Once the optimized geometry is obtained, a detailed analysis of the molecule's electronic structure can be performed to understand its reactivity and chemical behavior.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. A small energy gap typically signifies a molecule that is more reactive and easily polarizable.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a method for studying charge transfer, hyperconjugation, and intramolecular bonding interactions. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. For this compound, NBO analysis would quantify the delocalization of electron density from the electron-donating dimethylamino group to the electron-withdrawing nitro and aldehyde groups, providing insight into the molecule's stability and electronic communication between its functional groups.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) signify electron-poor areas susceptible to nucleophilic attack. An MEP analysis would identify the most likely sites for chemical reactions on the this compound molecule.

Condensed Fukui Functions for Electrophilicity and Nucleophilicity

Fukui functions are used within conceptual DFT to predict which atoms in a molecule are most likely to undergo a nucleophilic or electrophilic attack. By analyzing the change in electron density as an electron is added or removed, these functions can identify the most reactive sites. Condensed Fukui functions simplify this by providing a value for each atom, allowing for a quantitative ranking of atomic reactivity towards electrophiles and nucleophiles. This analysis would pinpoint the specific atoms on this compound that are most susceptible to reaction.

As no specific data from these analyses are available in the current body of scientific literature, the tables for research findings remain unpopulated. The execution of these computational studies would be necessary to provide the scientifically accurate data required for a complete understanding of this compound.

Vibrational Spectra Simulation and Interpretation

The simulation of vibrational spectra is a crucial application of computational chemistry, providing a basis for the interpretation of experimental data from Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy. For aromatic aldehydes, Density Functional Theory (DFT) calculations, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), have proven effective in predicting vibrational frequencies.

While specific simulation data for this compound is not extensively published, analysis of its structural analogues like 2-nitrobenzaldehyde (B1664092) and 4-(dimethylamino)benzaldehyde (B131446) (DMABA) offers valuable insights. mdpi.com In these studies, a complete vibrational assignment is achieved by correlating the calculated harmonic vibrational frequencies with experimental spectra. A scaling factor is often applied to the computed frequencies to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental observations.

Key vibrational modes for this molecule would include:

C-H stretching: The aromatic and aldehydic C-H stretching vibrations are typically observed in the 2800-3100 cm⁻¹ region.

C=O stretching: The carbonyl (C=O) stretching of the aldehyde group is a strong, characteristic band expected around 1700 cm⁻¹.

NO₂ stretching: The asymmetric and symmetric stretching vibrations of the nitro group are anticipated to appear in the ranges of 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.

N(CH₃)₂ modes: Vibrations associated with the dimethylamino group, including C-N stretching and methyl group deformations, would also be present. Studies on crystalline 4-(dimethylamino)benzaldehyde using inelastic neutron scattering (INS) spectroscopy combined with periodic DFT calculations have provided detailed assignments for these modes, including the torsional motions of the methyl groups. mdpi.comresearchgate.netnih.gov

Table 1: Representative Vibrational Modes and Expected Frequencies for this compound based on Analogues

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹)
C-H Stretch (Aldehyde) -CHO ~2850 - 2910
C=O Stretch -CHO ~1700
NO₂ Asymmetric Stretch -NO₂ ~1500 - 1560
NO₂ Symmetric Stretch -NO₂ ~1335 - 1385

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is the standard computational method for investigating the electronic excited states of molecules. chemrxiv.org It is widely used to calculate vertical excitation energies, which correspond to UV-visible absorption spectra, and to characterize the nature of electronic transitions. chemrxiv.org For donor-acceptor systems like this compound, where the dimethylamino group acts as an electron donor and the nitro and aldehyde groups act as electron acceptors, TD-DFT is crucial for understanding intramolecular charge-transfer (ICT) processes upon photoexcitation. nih.gov

TD-DFT calculations can predict key photophysical properties, including the maximum absorption wavelength (λmax), oscillator strength (f), and the nature of the electronic transitions (e.g., n→π* or π→π*). For the analogous 4-(Dimethylamino)benzaldehyde, TD-DFT calculations at the B3LYP/6-31G(d,p) level have been used to determine theoretical UV absorption maxima and assign them to specific electronic transitions, such as the HOMO → LUMO transition.

In this compound, the lowest energy transitions are expected to have significant ICT character, involving the promotion of an electron from a highest occupied molecular orbital (HOMO) localized on the dimethylamino-substituted ring to a lowest unoccupied molecular orbital (LUMO) with significant density on the nitrobenzaldehyde moiety. The choice of functional in TD-DFT is critical, as standard functionals can sometimes inaccurately describe charge-transfer states. Range-separated functionals like CAM-B3LYP are often more reliable for such systems. nih.gov

Table 2: Theoretical Electronic Absorption Data for Analogue 4-(Dimethylamino)benzaldehyde in Ethanol

Excited State Wavelength (nm) Excitation Energy (eV) Oscillator Strength (f) Assignment
S1 316 3.928 0.0001 HOMO-1 → LUMO
S2 309 4.017 0.6172 HOMO → LUMO

Data calculated at the B3LYP/6-31G(d,p) level of theory. Source:

The light-harvesting efficiency (LHE) is a critical parameter for molecules designed for applications in dye-sensitized solar cells (DSSCs) or other light-driven technologies. researchgate.net The LHE is directly related to the molecule's ability to absorb light at a given wavelength and can be calculated using the formula:

LHE = 1 - 10⁻ᶠ

where f is the oscillator strength of the electronic transition. A high oscillator strength for transitions in the visible region of the electromagnetic spectrum is desirable for an efficient photosensitizer. researchgate.net TD-DFT provides the necessary oscillator strengths to theoretically assess the LHE of a potential dye molecule. For this compound, the strong ICT band predicted by TD-DFT would be the primary contributor to its LHE. An ideal dye would have a broad absorption spectrum covering a significant portion of the solar spectrum. researchgate.net

Molecular Dynamics Simulations (if applicable to reactivity studies)

Molecular dynamics (MD) simulations model the time-dependent motion of atoms and molecules, providing insights into conformational dynamics and solvent effects. While MD is extensively used to study the dynamics of biomolecules and materials, its direct application to the reactivity of small molecules like this compound is less common than static quantum chemical calculations. However, MD can be coupled with quantum mechanics (QM/MM methods) to simulate chemical reactions in complex environments. Furthermore, ab initio MD can be used to explore excited-state dynamics following photoexcitation, helping to understand processes like internal conversion and intersystem crossing. nih.gov

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors derived from DFT calculations are used to predict the reactivity of molecules. The energies and distributions of the frontier molecular orbitals—the HOMO and LUMO—are particularly important.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability and reactivity. A small gap suggests that the molecule is more polarizable and reactive.

Molecular Electrostatic Potential (MEP): The MEP surface visually represents the charge distribution in a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show negative potential around the oxygen atoms of the nitro and carbonyl groups, indicating sites susceptible to electrophilic attack, and positive potential near the hydrogen atoms. tandfonline.com

Fukui Functions: These descriptors are used within conceptual DFT to identify the most reactive sites for nucleophilic, electrophilic, and radical attack. The condensed Fukui function provides a value for each atom in the molecule, quantifying its susceptibility to a particular type of attack. tandfonline.com

These descriptors collectively suggest that the aldehyde carbon is a primary site for nucleophilic attack, while the aromatic ring is susceptible to electrophilic substitution, with the reactivity being modulated by the strong directing effects of the dimethylamino and nitro groups.

Studies of n→π* Interactions and Bürgi–Dunitz Trajectory in Analogues

The reactivity of the aldehyde group in this compound is fundamentally governed by principles of stereoelectronics. When a nucleophile attacks the carbonyl carbon, it does not approach perpendicularly to the plane of the carbonyl group but follows a specific obtuse angle known as the Bürgi–Dunitz trajectory. ucm.eswikipedia.org

This trajectory, typically at an angle of 105° ± 5° to the C=O bond, represents a compromise between maximizing the stabilizing orbital overlap between the nucleophile's HOMO and the carbonyl's π* LUMO and minimizing the destabilizing Pauli repulsion between the nucleophile and the electron density of the carbonyl π bond. ucm.es Quantum chemical analyses have quantified the contributions of electrostatics, Pauli repulsion, and orbital interactions, confirming that the obtuse trajectory is favored by a combination of all three factors. ucm.es

This approach is intimately related to the concept of n→π* interactions, where an electron pair from a lone-pair-bearing atom (n) interacts with an antibonding π* orbital. The Bürgi–Dunitz trajectory can be seen as the incipient stage of this interaction, which ultimately leads to the formation of a new sigma bond and tetrahedralization of the carbonyl carbon. ucm.es These theoretical models are essential for rationalizing and predicting the stereochemical outcomes of nucleophilic additions to the aldehyde functionality of the title compound.

Applications and Utility in Advanced Chemical Research

Role as Building Blocks in Organic Synthesis

The strategic placement of the amino, nitro, and aldehyde groups allows 4-(Dimethylamino)-2-nitrobenzaldehyde to be a key starting material for the synthesis of a variety of organic molecules, particularly heterocyclic systems and their precursors.

While the inherent electronic structure of this compound, possessing both strong electron-donating (-NMe₂) and electron-withdrawing (-NO₂) groups, suggests its potential as a precursor for push-pull fluorophores and nonlinear optical materials, specific examples of its direct use in the synthesis of such compounds are not extensively documented in dedicated studies. The formation of Schiff bases through the condensation of its aldehyde group with various primary amines is a common strategy to create extended π-conjugated systems, which are often fluorescent. researchgate.netnih.gov However, detailed research focusing specifically on fluorophores derived from this compound is limited.

The utility of this compound as a precursor is most prominently demonstrated in the synthesis of quinoline (B57606) derivatives.

Quinoline Derivatives: A significant application involves a modified Friedländer annulation, a classic method for synthesizing quinolines. wikipedia.org The standard Friedländer synthesis condenses a 2-aminobenzaldehyde (B1207257) with a compound containing an α-methylene ketone. researchgate.netorganic-chemistry.org Since 2-aminobenzaldehydes can be unstable or difficult to access, a more robust domino reaction has been developed using the more stable 2-nitrobenzaldehydes as precursors. nih.gov

In this approach, this compound can react with an active methylene (B1212753) compound (such as a ketone or β-keto-ester) in the presence of a reducing agent like iron powder in acetic acid (Fe/AcOH). The reaction proceeds via an in situ reduction of the nitro group to an amino group, which then immediately undergoes the cyclocondensation reaction with the ketone to form the quinoline ring system. This one-pot procedure is highly efficient and avoids the isolation of the intermediate 2-aminobenzaldehyde derivative. nih.gov

Table 1: Example of Quinoline Synthesis via Domino Nitro Reduction-Friedländer Annulation

Starting 2-Nitrobenzaldehyde (B1664092) Ketone Reactant Product
This compound Acetone 7-(Dimethylamino)-2-methylquinoline
This compound Ethyl acetoacetate Ethyl 7-(dimethylamino)-2-methylquinoline-3-carboxylate

This table illustrates the potential products from the reaction of this compound with various ketones based on the established domino Friedländer synthesis methodology. nih.gov

Pyridone and Pyrazole Derivatives: The synthesis of pyridones and pyrazoles typically follows different synthetic pathways. Pyridone synthesis often involves the cyclization of β-keto esters with amines or other multicomponent reactions. acs.orgorganic-chemistry.orgnih.gov Pyrazole synthesis classically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.comnih.gov While aromatic aldehydes are used in some routes to these heterocycles, the direct application of this compound as a primary building block for these specific ring systems is not a commonly reported method in the scientific literature.

The aldehyde and amino functionalities present in this compound make it a potential scaffold for constructing Schiff base ligands. Schiff base compounds, formed by the reaction of an aldehyde with a primary amine, are widely used as ligands in coordination chemistry due to the coordinating ability of the imine nitrogen and often other nearby donor atoms. uobaghdad.edu.iq For instance, related nitrobenzaldehydes have been used to create complex ligands for various metal ions. nih.gov However, specific research detailing the synthesis and application of ligands or catalysts derived directly from this compound is not widely available.

Analytical Chemistry Reagents and Methodologies

Aromatic aldehydes are frequently employed as reagents in analytical chemistry, particularly for color-forming reactions used in spectrophotometry.

The classic reagents for the detection of indoles are Ehrlich's reagent and Kovac's reagent. It is a critical point of clarification that both of these well-established reagents use 4-(Dimethylamino)benzaldehyde (B131446) (also known as p-dimethylaminobenzaldehyde or DMAB) as the active component, not its 2-nitro substituted analog. nih.gov The reaction involves the electrophilic substitution of the indole (B1671886) ring by the protonated aldehyde, leading to the formation of a colored resonance-stabilized carbocationic dye.

There is no scientific literature to support the use of this compound as a direct substitute for 4-(Dimethylamino)benzaldehyde in the preparation of Ehrlich's or Kovac's reagents for standard amine or indole detection tests. The presence of the ortho-nitro group significantly alters the electronic properties and steric environment of the aldehyde, which would impact its reactivity in these specific colorimetric assays.

The reaction of an aldehyde with a primary amine to form a Schiff base (an imine) is a robust chemical transformation. The resulting Schiff base often has a unique UV-Visible absorption spectrum that is distinct from the reactants. This principle is widely used for the spectrophotometric quantification of amines or aldehydes. scirp.org In theory, this compound could be used as a derivatizing agent to react with a colorless primary amine, producing a colored or UV-active Schiff base whose concentration could be determined spectrophotometrically. Despite this theoretical potential, specific, validated analytical methods employing this compound for the spectrophotometric determination of other substances are not established in the literature.

Materials Science Applications

The inherent functionalities of this compound, namely the reactive aldehyde group, the electron-rich dimethylamino group, and the photoreactive nitro group, position it as a versatile building block for the creation of advanced materials. Researchers are exploring its utility in creating polymers with tailored properties and in designing molecules that can undergo reversible changes upon exposure to light.

Precursors for Polymeric Materials and Dyes

The aldehyde functional group in this compound serves as a key reactive site for polymerization reactions. Specifically, it can readily undergo condensation reactions with primary amines to form Schiff bases, which contain a carbon-nitrogen double bond (imine). This reaction is a cornerstone in the synthesis of polyimines, a class of polymers known for their thermal stability and mechanical strength. The presence of the dimethylamino and nitro groups on the benzaldehyde (B42025) ring is expected to influence the electronic properties and, consequently, the final characteristics of the resulting polymer.

While direct polymerization of this compound into large-scale commercial polymers is not yet widely documented, its structural motifs are analogous to those used in the synthesis of various dyes. Aromatic aldehydes and amines are fundamental components in the production of azo dyes and other colorants. The specific combination of the strong electron-donating dimethylamino group and the electron-withdrawing nitro group creates a "push-pull" system within the molecule. This electronic arrangement is known to give rise to intense color and is a common feature in many organic dyes. The synthesis of novel dyes from this compound would likely involve the chemical modification of the aldehyde or nitro group to couple with other aromatic systems.

Below is a table summarizing the key functional groups of this compound and their potential roles in the synthesis of polymers and dyes.

Functional GroupChemical FormulaRole in SynthesisPotential Outcome
Aldehyde-CHOCondensation reactions with aminesFormation of polyimines (Schiff bases)
Dimethylamino-N(CH₃)₂Electron-donating groupEnhanced color properties in dyes
Nitro-NO₂Electron-withdrawing group; potential for reduction to an amino groupPrecursor for azo dyes; modulation of electronic properties

Development of Photoswitchable Systems

The development of photoswitchable systems, materials that can change their properties in response to light, is a rapidly advancing area of materials science. The nitro group in this compound is a well-known photoresponsive moiety. Upon irradiation with ultraviolet (UV) light, certain nitro-aromatic compounds can undergo reversible photochemical reactions.

While specific studies on the photoswitching behavior of materials directly derived from this compound are limited, the fundamental principles of photochromism in related molecules provide a strong basis for its potential in this area. For instance, the incorporation of this compound into a polymer backbone or as a pendant group could lead to materials that change color, conformation, or other physical properties when exposed to specific wavelengths of light. This could be harnessed for applications such as optical data storage, smart windows, and light-controlled drug delivery systems.

The mechanism of photoswitching in such systems would likely involve the electronic excited states of the nitro-aromatic core, influenced by the dimethylamino group. The interplay between these groups could be engineered to fine-tune the wavelength of light required for switching and the stability of the different states.

The following table outlines the potential components and mechanisms for a photoswitchable system based on this compound.

ComponentFunctionPotential Mechanism
This compound moietyPhotoresponsive unitReversible photochemical reaction of the nitro group
Polymer matrix or molecular scaffoldHost for the photoswitchable unitProvides structural integrity and processability
Light source (e.g., UV, visible)External stimulusTriggers the change between different states of the molecule

Further research into the synthesis and characterization of polymers and molecular systems incorporating this compound is necessary to fully realize its potential in the creation of next-generation materials.

Future Directions and Emerging Research Areas

Exploration of Novel Reaction Pathways and Mechanisms

Research into new synthetic routes and a deeper understanding of reaction mechanisms for 4-(Dimethylamino)-2-nitrobenzaldehyde and related compounds is a key area of future development. The focus is on enhancing selectivity, improving yields, and utilizing more environmentally benign reaction conditions.

One promising avenue is the application of photocatalysis for the selective reduction of the nitro group. benthamdirect.comacs.orgrsc.org Heterogeneous photocatalysis, in particular, offers a pathway to synthesize valuable organic compounds under mild conditions. benthamdirect.com By selecting appropriate catalysts and solvents, it may be possible to control the reduction of the nitro group in this compound to an amine, azo, or azoxy group with high chemoselectivity, even in the presence of the reactive aldehyde function. benthamdirect.com Visible-light-assisted photocatalysis using recyclable catalysts like metal-organic frameworks (MOFs) is also an emerging green catalytic route for the hydrogenation of nitroaromatics to their corresponding amines at room temperature. acs.org

Furthermore, the exploration of novel catalytic systems is expected to yield new transformations. For instance, synergistic catalysis, which combines multiple catalytic modes, could enable new types of reactions. A recent approach using synergistic enamine, photoredox, and cobalt triple catalysis has been demonstrated for the synthesis of aromatic aldehydes from saturated precursors, offering a mechanistically distinct alternative to traditional electrophilic aromatic substitution. nih.gov Applying such innovative strategies to precursors of this compound could lead to more efficient and versatile synthetic routes.

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry is becoming an indispensable tool for predicting the behavior of molecules and guiding experimental work. Advanced computational modeling is set to provide unprecedented insight into the structure-reactivity relationships of this compound.

Density Functional Theory (DFT) is a powerful method for investigating the electronic structure, molecular geometry, and vibrational frequencies of substituted benzaldehydes. nih.govmdpi.com DFT calculations can elucidate the influence of the electron-donating dimethylamino group and the electron-withdrawing nitro group on the reactivity of the aldehyde function and the aromatic ring. nih.gov Such studies can predict parameters like HOMO-LUMO energy gaps, which are crucial for understanding the chemical reactivity and kinetic stability of the molecule. researchgate.net Molecular electrostatic potential (MESP) surfaces can be generated to identify nucleophilic and electrophilic regions, predicting how the molecule will interact with other reagents. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies are another vital computational tool, particularly for predicting the biological activity or toxicity of derivatives. mdpi.comnih.gov By establishing a mathematical relationship between the chemical structure and biological activity, QSAR models can guide the design of new derivatives with desired properties. For nitroaromatic compounds, QSAR models have been used to predict toxicity, with descriptors like hydrophobicity, electrophilicity, and dipole moment being key contributors. mdpi.com These models can be instrumental in the rational design of new, safer, and more effective molecules based on the this compound scaffold.

Computational MethodApplication to this compoundKey Insights
Density Functional Theory (DFT) Elucidation of electronic structure, geometry, and vibrational modes.Prediction of reactivity, stability, and intermolecular interactions. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Prediction of biological activity and toxicity of derivatives.Guidance for designing new molecules with specific biological functions. mdpi.comnih.gov
Molecular Orbital Theory Analysis of frontier molecular orbitals (HOMO/LUMO).Understanding electron-donating and accepting capabilities. researchgate.netyoutube.com

Rational Design of Derivatives for Specific Applications

The unique electronic and structural features of this compound make it an attractive scaffold for the rational design of new derivatives with tailored properties for specific applications in medicine and materials science.

In medicinal chemistry, derivatives of similar structures have shown promise. For example, analogues of 4-(diethylamino)benzaldehyde (B91989) have been synthesized and evaluated as inhibitors of aldehyde dehydrogenases (ALDHs), enzymes overexpressed in various cancers. nih.gov Although 4-(dimethylamino)benzaldehyde (B131446) itself showed low binding affinity, systematic modification of the scaffold by introducing different substituents could lead to potent and selective inhibitors. nih.gov Similarly, hydrazone derivatives of other substituted nitrobenzaldehydes have been synthesized and shown to possess antimicrobial activities. vjs.ac.vn This suggests a clear path for designing novel therapeutic agents based on the this compound core.

The synthesis of Schiff base ligands from 4-(dimethylamino)benzaldehyde and their subsequent complexation with metal ions has also been reported, indicating potential applications in catalysis and materials science. uobaghdad.edu.iq The strategic placement of substituents on the aromatic ring of this compound can fine-tune the electronic properties and coordination behavior of the resulting ligands and metal complexes.

Derivative ClassPotential ApplicationDesign Strategy
ALDH Inhibitors Cancer TherapyModification of the amino and nitro groups to enhance binding affinity and selectivity. nih.gov
Antimicrobial Agents Infectious DiseasesSynthesis of hydrazone and thiosemicarbazone derivatives. nih.govvjs.ac.vn
Schiff Base Ligands Catalysis, Materials ScienceCondensation with various amines to create ligands for novel metal complexes. uobaghdad.edu.iq
Depsipeptide Analogues Drug DiscoveryUse as a building block in the synthesis of complex macrocycles with potential biological activity. nih.gov

Integration with Emerging Technologies in Organic Synthesis

The synthesis of this compound and its derivatives is set to be revolutionized by the integration of emerging technologies that offer greater efficiency, safety, and sustainability.

Flow chemistry and microreactor technology are at the forefront of this transformation. beilstein-journals.orgbeilstein-journals.orgrsc.org These technologies enable reactions to be carried out in a continuous manner within small, well-defined channels. This leads to superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety, especially for hazardous reactions like nitration. acs.orgresearchgate.netbeilstein-journals.org The nitration of benzaldehyde (B42025) has been successfully performed in microreactors, significantly reducing reaction times and improving safety compared to traditional batch processes. acs.orgncl.res.insoton.ac.uk Applying this technology to the synthesis of this compound could lead to safer, more efficient, and scalable production.

Furthermore, combining these platforms with other technologies like photocatalysis opens up new possibilities. bath.ac.uk Immobilizing a photocatalyst within a microreactor allows for continuous synthesis with easy separation and reuse of the catalyst, representing a green and efficient method for producing high-value molecules like aromatic aldehydes. bath.ac.uk The development of microbial and biocatalytic routes for the synthesis of aromatic aldehydes is another emerging field that promises a more sustainable approach to chemical production, potentially starting from renewable feedstocks. sciepublish.comresearchgate.netasm.org

Q & A

Basic: What are the standard synthetic routes for 4-(Dimethylamino)-2-nitrobenzaldehyde, and how can reaction conditions be optimized?

Methodological Answer:
The compound is typically synthesized via condensation reactions involving substituted benzaldehydes. For example, a general method involves refluxing substituted benzaldehyde derivatives (e.g., 4-(dimethylamino)benzaldehyde) with nucleophiles like 1,2,4-triazoles in ethanol under acidic conditions (5 drops of glacial acetic acid) for 4 hours, followed by solvent evaporation and recrystallization . Optimization includes adjusting molar ratios (e.g., 1:1 aldehyde-to-nucleophile), solvent choice (ethanol for solubility), and reaction time (extended reflux for higher yields). Purity is confirmed via HPLC (>95%) .

Basic: What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR in deuterated solvents (e.g., DMSO-d6_6) identify the aldehyde proton (~10 ppm) and nitro/dimethylamino groups.
  • X-ray Crystallography : Single-crystal analysis reveals hydrogen-bonding patterns and planar geometry, as seen in related compounds like 4-(dimethylamino)benzohydrazide (CCDC: 2032776) .
  • HPLC : Quantifies purity (>98%) using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced: How does the nitro group influence the compound’s reactivity in nucleophilic addition reactions?

Methodological Answer:
The nitro group at the 2-position is electron-withdrawing, polarizing the aldehyde carbonyl and enhancing electrophilicity. This facilitates nucleophilic attacks (e.g., hydrazine derivatives forming hydrazones). Kinetic studies show faster reaction rates compared to non-nitro analogs (e.g., 4-(dimethylamino)benzaldehyde) due to resonance stabilization of intermediates . Computational DFT studies on similar systems suggest a lowered LUMO energy (~1.2 eV reduction) at the aldehyde site, corroborating experimental reactivity trends .

Advanced: What are the challenges in maintaining stability during storage, and how can they be mitigated?

Methodological Answer:
The aldehyde group is prone to oxidation, especially under ambient light. Stability studies recommend:

  • Storage in amber vials at -20°C under inert gas (N2_2).
  • Addition of stabilizers (e.g., 0.1% BHT) to ethanol solutions.
  • Periodic purity checks via TLC (silica gel, ethyl acetate/hexane 1:3) to detect degradation products like 4-(dimethylamino)-2-nitrobenzoic acid .

Basic: How is this compound utilized in derivatization strategies for analytical chemistry?

Methodological Answer:
The aldehyde group reacts with hydrazines (e.g., DMNTH, 4-dimethylamino-6-(4-methoxy-1-naphthyl)-1,3,5-triazine-2-hydrazine) to form fluorescent hydrazones, enabling sensitive detection of carbonyl-containing analytes. For example, derivatization protocols use 10 mM compound in acetonitrile with 0.1% TFA, followed by HPLC separation (LOD: 0.1 ng/mL) .

Advanced: What computational models predict the compound’s electronic properties, and how do they align with experimental data?

Methodological Answer:
DFT calculations (B3LYP/6-311+G**) on analogous structures (e.g., 4-(dimethylamino)benzohydrazide) predict:

  • Charge distribution: Negative charge at the nitro group (-0.45 e) and positive charge at the dimethylamino group (+0.30 e).
  • UV-Vis absorption maxima (~420 nm) matching experimental λmax_{\text{max}} (deviation <5 nm). These models guide the design of photoresponsive derivatives .

Basic: What are the documented biological activities of structurally similar nitroaromatic compounds?

Methodological Answer:
Analogous nitrobenzaldehyde derivatives (e.g., 5-dimethylamino-2-nitrobenzoic acid) exhibit antimicrobial activity (MIC: 8 µg/mL against E. coli) and inhibit kinase pathways (IC50_{50}: 50 nM). While direct data on this compound is limited, its bioactivity is inferred via SAR studies, emphasizing the nitro group’s role in redox cycling .

Advanced: How do conflicting reports on synthesis yields arise, and how can reproducibility be improved?

Methodological Answer:
Yield discrepancies (reported 60–85%) stem from:

  • Variable purification methods (e.g., column vs. recrystallization).
  • Impurity profiles (e.g., residual acetic acid in ’s method).
    Best practices :
  • Standardize solvent removal (rotary evaporation at <40°C).
  • Use high-purity starting materials (≥99% aldehydes) .

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